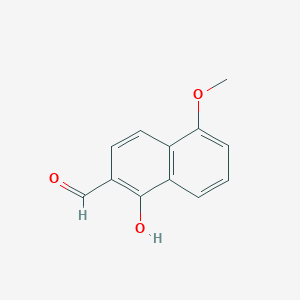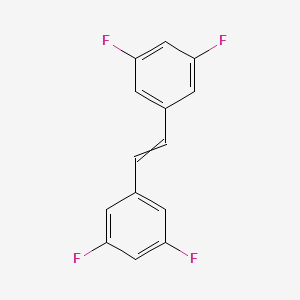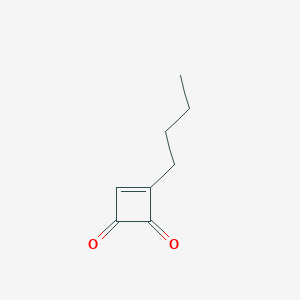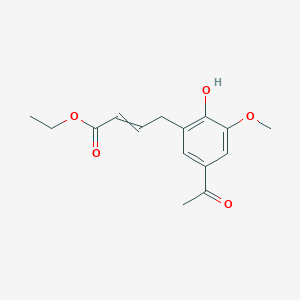
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate is a chemical compound with a complex structure, often used in various scientific research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate involves multiple steps, starting from simpler organic compounds. The process typically includes cyclization reactions, followed by esterification to introduce the pentanoate group. Specific reaction conditions such as temperature, pressure, and catalysts are crucial to achieving high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions may produce alcohols or alkanes.
Substitution: Common substitution reactions involve halogenation or nitration.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product, with temperature and solvent choice playing significant roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3a,4,5,6,7,7a-Hexahydro-4,7-methanoindene
- 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl acetate
- 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate
Uniqueness
Compared to similar compounds, 3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl pentanoate stands out due to its specific ester group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
CAS No. |
113889-24-0 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
3-tricyclo[5.2.1.02,6]dec-4-enyl pentanoate |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-14(16)17-13-8-7-12-10-5-6-11(9-10)15(12)13/h7-8,10-13,15H,2-6,9H2,1H3 |
InChI Key |
DMMLKQIABZLFBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1C=CC2C1C3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dithiane, 2-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B14288240.png)
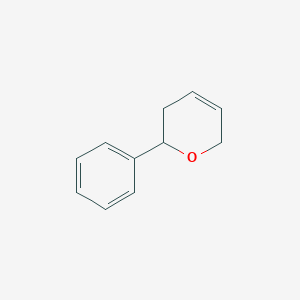

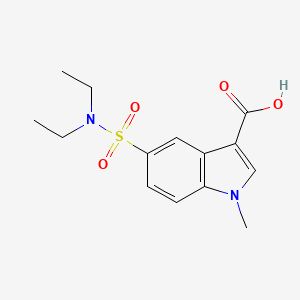
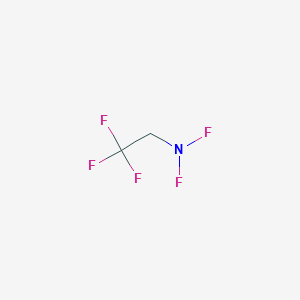
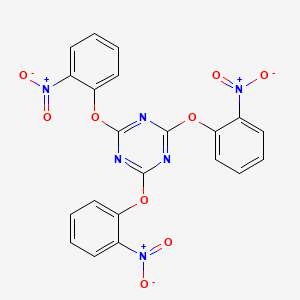
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
